molecular formula C20H21NO5 B1680522 Repirinast CAS No. 73080-51-0

Repirinast

Cat. No.: B1680522
CAS No.: 73080-51-0
M. Wt: 355.4 g/mol
InChI Key: NFQIAEMCQGTTIR-UHFFFAOYSA-N
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Description

Repirinast, also known by its trade name Romet, is an antihistamine primarily used to treat allergic conditions such as asthma and hay fever. It is a synthetic compound that acts as a mast cell stabilizer, preventing the release of histamine and other substances from mast cells, which are involved in allergic responses .

Preparation Methods

Repirinast is synthesized through a series of chemical reactions. The synthetic route involves the esterification of 5,6-dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic acid with 3-methylbutanol. The reaction conditions typically include the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Repirinast undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Repirinast has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of quinoline derivatives.

    Biology: Investigated for its effects on mast cells and its potential to modulate immune responses.

    Medicine: Primarily used to treat allergic conditions such as asthma and hay fever. .

    Industry: Used in the development of new antihistamine drugs and formulations.

Mechanism of Action

Repirinast works by stabilizing mast cells, which play a crucial role in the body’s immune response to allergens. When mast cells encounter an allergen, they release histamine and other chemicals that cause allergic reactions. This compound inhibits the calcium influx into mast cells, preventing the release of these substances and thereby reducing allergic symptoms . This mechanism helps control both immediate and chronic allergic responses.

Comparison with Similar Compounds

Repirinast is unique compared to other antihistamines due to its specific mechanism of action as a mast cell stabilizer. Similar compounds include:

Properties

IUPAC Name

3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIAEMCQGTTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223349
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73080-51-0
Record name Repirinast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73080-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repirinast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073080510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPIRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8KA8B61G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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